![molecular formula C18H21ClFN3O2S B2488463 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 1049366-00-8](/img/structure/B2488463.png)
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide
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Overview
Description
“N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide” is a potent, selective D4 dopamine receptor ligand . It’s a solid compound with the empirical formula C20H24ClN3O2 .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of study. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is determined by HRMS, IR, 1H NMR, 13C NMR and Mass spectroscopic data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-alkylation of 4-(4-chlorophenyl)piperazine .Physical And Chemical Properties Analysis
This compound is a solid and its solubility in DMSO is 22 mg/mL. It is insoluble in water .Scientific Research Applications
Neuropharmacology and Psychopharmacology
- Dopamine D4 Receptor Ligand : Research suggests that this compound acts as a potent and selective dopamine D4 receptor ligand . The dopamine D4 receptor is implicated in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Investigating its binding affinity and functional effects can provide insights into potential therapeutic applications.
Cancer Research
- α,β-Unsaturated Keto Scaffold : Researchers have synthesized related compounds based on α,β-unsaturated keto scaffolds . These molecules exhibit cytotoxic properties and selectively alkylate thiols. Investigating the anticancer potential of this compound, especially in drug-resistant cancer cells, could be valuable.
Organic Synthesis and Methodology
- N-Alkylation Reactions : The synthesis of this compound involves N-alkylation of 4-(4-chlorophenyl)piperazine . Researchers interested in developing new synthetic methodologies can explore variations of this reaction for other substrates.
Mechanism of Action
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O2S/c19-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPMNKFVJIWGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide |
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